3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. The compound consists of a 1,2,4-oxadiazole ring substituted with a 2,6-difluorophenyl group and a piperidin-3-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with piperidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(2,6-Dimethylphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(2,6-Difluorophenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole
Uniqueness
3-(2,6-Difluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the difluorophenyl and piperidinyl groups, which impart distinct chemical and biological properties. The difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, while the piperidinyl group contributes to its bioactivity.
Properties
Molecular Formula |
C13H13F2N3O |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13F2N3O/c14-9-4-1-5-10(15)11(9)12-17-13(19-18-12)8-3-2-6-16-7-8/h1,4-5,8,16H,2-3,6-7H2 |
InChI Key |
GXYOSAKTJAKRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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